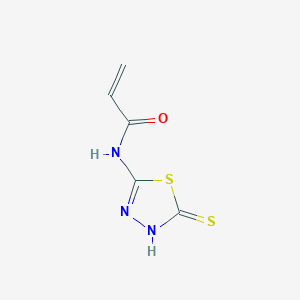
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives with appropriate acylating agents. One common method includes the reaction of 1,3,4-thiadiazole-2(3H)-thione with propenoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antituberculosis, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with various molecular targets. The compound can disrupt DNA replication processes, making it effective against bacterial and cancer cells. It can also inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
- 2-Chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)phenylamine
Uniqueness
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
110239-16-2 |
|---|---|
Molecular Formula |
C5H5N3OS2 |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C5H5N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H,1H2,(H,8,10)(H,6,7,9) |
InChI Key |
VAGWIMKEPIDJAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















